molecular formula C8H9FN2S B15259657 2-Amino-2-(4-fluorophenyl)ethanethioamide CAS No. 1334146-95-0

2-Amino-2-(4-fluorophenyl)ethanethioamide

Cat. No.: B15259657
CAS No.: 1334146-95-0
M. Wt: 184.24 g/mol
InChI Key: OHWCJIJJVJFKEU-UHFFFAOYSA-N
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Description

2-Amino-2-(4-fluorophenyl)ethanethioamide is a thioamide derivative featuring a 4-fluorophenyl substituent attached to an ethanethioamide backbone. Its structure includes a sulfur-containing thioamide group (-C(S)-NH₂) and a fluorine atom at the para position of the phenyl ring. The 4-fluorophenyl group is known to induce nonplanar distortions in related compounds due to steric repulsion, which may alter binding interactions in biological systems .

Properties

CAS No.

1334146-95-0

Molecular Formula

C8H9FN2S

Molecular Weight

184.24 g/mol

IUPAC Name

2-amino-2-(4-fluorophenyl)ethanethioamide

InChI

InChI=1S/C8H9FN2S/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H2,11,12)

InChI Key

OHWCJIJJVJFKEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(=S)N)N)F

Origin of Product

United States

Preparation Methods

The synthesis of 2-Amino-2-(4-fluorophenyl)ethanethioamide involves several steps. One common method includes the reaction of 4-fluorobenzaldehyde with thiourea in the presence of a base to form the corresponding thioamide . The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

Table 1: Key Structural and Electronic Comparisons
Compound Name Substituent(s) Molecular Weight (g/mol) Key Structural Features
2-Amino-2-(4-fluorophenyl)ethanethioamide 4-Fluorophenyl ~184 (calculated) Nonplanar geometry (predicted), thioamide
2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide 4-Trifluoromethyl, phenyl 310.05 Planar distortion (if unsubstituted), oxo group
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid 2,4-Dichlorobenzyl ~270 (estimated) Chlorine substituents, amino acid backbone
  • Substituent Effects: Fluorine vs. Chlorine vs. Fluorine: Dichlorobenzyl analogs () exhibit larger atomic radii and lower electronegativity than fluorine, influencing π–π interactions and hydrogen-bonding distances in collagenase binding (e.g., 2.202 Å vs. 1.961 Å for H-bonds) .
  • Geometry: The 4-fluorophenyl group induces nonplanar distortions in metalloporphyrins and related compounds, as seen in . This contrasts with naphtho-annulated porphyrins lacking fluorine, which adopt planar geometries. Such distortions may affect the target compound’s ability to fit into enzyme active sites compared to planar analogs .

Physicochemical Properties

  • Solubility and Stability: The thioamide group in the target compound may confer lower solubility in aqueous media compared to oxo analogs (). The 4-fluorophenyl group’s electron-withdrawing nature could also stabilize the compound against oxidative degradation relative to non-fluorinated analogs.

Research Tools and Methodologies

  • Crystallography :
    Programs like SHELX and ORTEP-3 () are critical for analyzing structural distortions in fluorinated compounds. However, the absence of crystallographic data for the target compound limits direct comparisons.
  • Computational Modeling: Docking studies (as in ) could predict the target compound’s binding modes, leveraging its nonplanar geometry for selective interactions.

Biological Activity

2-Amino-2-(4-fluorophenyl)ethanethioamide is an organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure, characterized by the presence of a fluorinated aromatic ring and a thioamide functional group, suggests diverse biological activities. This article reviews the biological activity of this compound, summarizing research findings, case studies, and potential applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H10FN1S\text{C}_9\text{H}_{10}\text{F}\text{N}_1\text{S}

Structural Features:

  • Fluorophenyl Group: Enhances lipophilicity and may influence biological activity.
  • Thioamide Group: Often associated with significant biological activities such as antimicrobial and anticancer properties.

Summary of Biological Activities

Research indicates that compounds containing thioamide groups, like this compound, exhibit a variety of biological activities. The following table summarizes key findings related to its biological activity:

Activity Description References
AntimicrobialExhibits activity against various bacterial strains, potentially inhibiting growth.
AnticancerShows promise in inhibiting cancer cell proliferation in vitro.
Enzyme InhibitionMay inhibit specific enzymes involved in metabolic pathways.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The compound demonstrated notable inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

In vitro studies revealed that this compound could induce apoptosis in cancer cell lines. Mechanistic studies indicated that it may activate caspase pathways, leading to programmed cell death. The results highlight its potential for further development as an anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Interaction: The thioamide group can participate in hydrogen bonding with enzyme active sites, potentially inhibiting their function.
  • Cell Membrane Penetration: The lipophilic nature due to the fluorinated phenyl ring aids in membrane permeability, facilitating cellular uptake.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of thioamide derivatives. Modifications to the core structure of this compound have been explored to enhance its efficacy and reduce toxicity:

Modification Effect
Addition of alkyl chainsImproved solubility and bioavailability
Variation in halogen substituentsAltered potency against specific biological targets

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